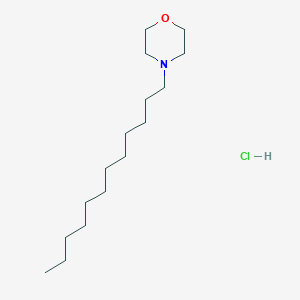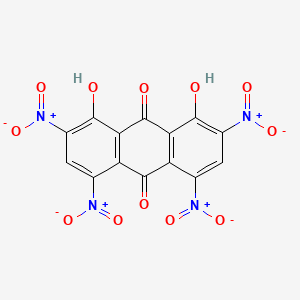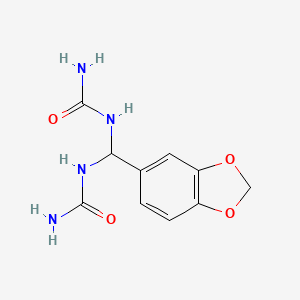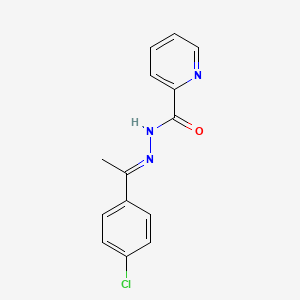![molecular formula C22H20N4OS2 B11980100 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11980100.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
科学的研究の応用
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes .
類似化合物との比較
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the thienyl and benzimidazole moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C22H20N4OS2 |
|---|---|
分子量 |
420.6 g/mol |
IUPAC名 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4OS2/c1-16-11-12-18(29-16)13-23-25-21(27)15-28-22-24-19-9-5-6-10-20(19)26(22)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+ |
InChIキー |
YPUBJIVMQONFCW-YDZHTSKRSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11980028.png)






![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980063.png)
![4,4'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11980079.png)


